molecular formula C8H6F3NO3 B8419380 4-Hydroxy-3-(trifluoromethoxy)benzamide

4-Hydroxy-3-(trifluoromethoxy)benzamide

Cat. No.: B8419380
M. Wt: 221.13 g/mol
InChI Key: ICBQWLQBMZAQJW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

4-hydroxy-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(7(12)14)1-2-5(6)13/h1-3,13H,(H2,12,14)

InChI Key

ICBQWLQBMZAQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3-(trifluoromethoxy)benzoic acid (841 mg, 3.79 mmol) in dimethylformamide (10 ml) were added (benzotriazol-1-yloxy)tris(dimethylamino) phosphonium hexafluorophosphate (1.84 g, 4.17 mmol), hydroxybenzotriazole hydrate (563 mg, 4.17 mmol), diisopropylethylamine (1.99 ml, 11.4 mmol), and ammonium chloride (405 mg, 7.58 mmol). The resulting solution was stirred at room temperature for 2 h, and then diluted with ethyl acetate and washed with 0.5 M HCl and brine (2×). The organic layer was dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of dichloromethane, followed by a linear gradient of ethyl acetate in dichloromethane from 0% to 100% over 10 column volumes to afford the title compound. Mass spectrum (ESI) 222.1 (M+1).
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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